molecular formula C12H15F3N2O B14856141 2-(2-Trifluoromethoxy-benzyl)-piperazine

2-(2-Trifluoromethoxy-benzyl)-piperazine

Cat. No.: B14856141
M. Wt: 260.26 g/mol
InChI Key: ILJYAGCTSSMVBC-UHFFFAOYSA-N
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Description

®-2-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE typically involves the reaction of a piperazine derivative with a trifluoromethoxybenzyl halide under basic conditions. The reaction may require a solvent such as dichloromethane or ethanol and a base like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the benzyl group or the piperazine ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anti-cancer agent.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for ®-2-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE would involve its interaction with specific molecular targets, such as proteins or nucleic acids. The trifluoromethoxy group may enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-METHOXY-BENZYL)-PIPERAZINE
  • ®-2-(2-CHLORO-BENZYL)-PIPERAZINE
  • ®-2-(2-FLUORO-BENZYL)-PIPERAZINE

Uniqueness

®-2-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE is unique due to the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to other benzyl piperazine derivatives. This group can enhance lipophilicity, metabolic stability, and binding affinity to certain biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-[[2-(trifluoromethoxy)phenyl]methyl]piperazine

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-9(11)7-10-8-16-5-6-17-10/h1-4,10,16-17H,5-8H2

InChI Key

ILJYAGCTSSMVBC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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